molecular formula C10H20HgN2S4 B085056 Mercuric diethylcarbamodithioic acid CAS No. 14239-51-1

Mercuric diethylcarbamodithioic acid

Cat. No.: B085056
CAS No.: 14239-51-1
M. Wt: 497.1 g/mol
InChI Key: JHEGNJAPJQBVAU-UHFFFAOYSA-L
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Description

Discovery and Development of Dithiocarbamate-Mercury Complexes

The synthesis of mercury dithiocarbamates dates to the mid-20th century, driven by interest in their spectroscopic and crystallographic properties. Early studies revealed that mercury(II) ions form square-planar or distorted tetrahedral geometries with dithiocarbamate ligands, depending on the reaction conditions. For example, the reaction of HgCl₂ with sodium diethyldithiocarbamate (Na-DDTC) in aqueous media produces bis(diethyldithiocarbamato)mercury(II) as a yellow precipitate.

Key Milestones:

  • 1950s–1960s : Structural elucidation of Hg(DDTC)₂ via X-ray diffraction confirmed its monomeric form with bidentate ligand binding.
  • 1980s : Discovery of polymeric Hg(II)-dithiocarbamate complexes, such as [Hg(S₂CN(C₃H₇)₂)Cl]ₙ , which exhibit bridging chloride and dithiocarbamate ligands.
  • 2000s : Applications in environmental remediation, particularly for mercury removal from contaminated water.

Significance in Coordination Chemistry

Mercuric diethylcarbamodithioic acid exemplifies the versatility of dithiocarbamates in forming stable metal-ligand bonds . The Hg–S bond length in this complex is approximately 2.4–2.6 Å , consistent with strong covalent interactions. The ligand’s ambidentate nature allows it to bind through sulfur atoms, enabling diverse coordination modes:

Coordination Mode Geometry Example
Monodentate Linear [Hg(S₂CNEt₂)Cl]ₙ
Bidentate Square-planar Hg(S₂CNEt₂)₂
Bridging Polymeric [Hg(S₂CNEt₂)(μ-Cl)]ₙ

Table 1: Coordination modes of Hg(II)-dithiocarbamate complexes.

Evolution of Research Focus

Initially studied for their structural novelty, mercury dithiocarbamates now attract attention for:

  • Environmental applications : Efficient mercury sequestration using dithiocarbamate-functionalized polymers.
  • Analytical chemistry : Spectrophotometric determination of trace metals via ligand displacement reactions.
  • Materials science : Synthesis of mercury sulfide nanoparticles for optoelectronic devices.

Properties

CAS No.

14239-51-1

Molecular Formula

C10H20HgN2S4

Molecular Weight

497.1 g/mol

IUPAC Name

N,N-diethylcarbamodithioate;mercury(2+)

InChI

InChI=1S/2C5H11NS2.Hg/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

JHEGNJAPJQBVAU-UHFFFAOYSA-L

SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2]

Isomeric SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2]

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H20HgN2S4
  • Molecular Weight : 368.02 g/mol
  • Structural Characteristics : The compound features a mercury atom coordinated with two diethyldithiocarbamate ligands, which contribute to its unique chemical properties.

Scientific Research Applications

  • Catalysis
    • Mercuric diethylcarbamodithioic acid has been investigated for its catalytic properties in organic reactions. Its ability to facilitate reactions involving sulfur and nitrogen has been noted in various studies, particularly in the synthesis of heterocyclic compounds .
  • Coordination Chemistry
    • The compound serves as a precursor for the synthesis of mercury-based coordination complexes. These complexes are valuable in materials science for developing new materials with specific electronic and optical properties .
  • Biological Studies
    • Research has demonstrated the potential of this compound in biological applications, such as:
      • Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in pharmaceuticals .
      • Metal-Organic Frameworks (MOFs) : The compound is used in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery systems .

Data Table: Summary of Applications

Application AreaDescriptionReferences
CatalysisFacilitates organic reactions involving sulfur and nitrogen
Coordination ChemistryPrecursor for mercury-based coordination complexes
Antimicrobial ActivityExhibits antimicrobial properties against pathogens
Metal-Organic FrameworksUsed in synthesis for gas storage and drug delivery

Case Studies

  • Synthesis of Heterocycles :
    A study explored the use of this compound as a catalyst in the synthesis of pyrazole derivatives. The results indicated enhanced yields and selectivity compared to traditional methods, highlighting its efficiency in organic synthesis .
  • Development of MOFs :
    Research focused on the eco-friendly synthesis of 2D mercury-based metal-organic coordination polymers using this compound. The resulting materials demonstrated significant potential for gas adsorption applications, showcasing the compound's versatility in material science .
  • Antimicrobial Efficacy :
    A study assessing the antimicrobial properties of various mercury compounds found that this compound exhibited notable activity against specific bacterial strains. This finding supports its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Inorganic Mercury Compounds

Mercuric Chloride (HgCl₂)
  • Oxidation State : Mercury(II) (+2) .
  • Solubility : 69 g/L in water at 20°C, significantly higher than elemental mercury (0.28 µmol/L) .
  • Reactivity : Reacts with hydrochloric acid and mercury(I) nitrate to form HgCl₂; volatile upon sublimation .
  • Toxicity : IC₅₀ of 1.4 µM for inhibition of the ASCT2 transporter, indicating high biological activity. Causes chromosomal aberrations in rodents .
  • Applications : Used as a preservative in laboratory settings (e.g., Miller-Urey experiment) and in antiseptic formulations .
Mercuric Sulfide (HgS)
  • Oxidation State : Mercury(II) (+2) .
  • Solubility : Insoluble in water but dissolves in aqua regia or hydriodic acid .
  • Reactivity: Stable under normal conditions but decomposes in acidic environments.
  • Applications : Used historically as a pigment (vermilion) .
Mercurous Chloride (Hg₂Cl₂)
  • Oxidation State : Mercury(I) (+1) .
  • Solubility : 0.2 mg/L in water, far less soluble than HgCl₂ .
  • Reactivity : Prone to disproportionation into Hg and HgCl₂ under oxidizing conditions .
  • Toxicity : Less toxic than HgCl₂ due to lower solubility and stability .

Organomercury Compounds

Methylmercury (CH₃Hg⁺)
  • Oxidation State : Mercury(II) (+2) .
  • Solubility : Lipid-soluble, enabling bioaccumulation in aquatic ecosystems .
  • Toxicity : IC₅₀ of 2.4 µM for ASCT2 transporter inhibition; causes neurotoxicity and chromosomal damage .
  • Applications: No industrial applications due to extreme environmental persistence and toxicity .
Mercuric Acetate (Hg(O₂CCH₃)₂)
  • Oxidation State : Mercury(II) (+2) .
  • Reactivity : Used in allyl ether synthesis with boron trifluoride etherate, achieving 63% conversion efficiency .
  • Stability : Forms basic salts with carboxylic acids, often leading to impure products .

Comparison with Mercuric Diethylcarbamodithioic Acid

Structural and Functional Differences
  • Ligand Effects: The dithiocarbamate group in this compound likely reduces water solubility compared to HgCl₂, similar to other organomercury compounds .
  • Toxicity Profile : Expected to exhibit lower volatility and direct toxicity than methylmercury but higher than HgS due to moderate solubility .
  • Reactivity : The sulfur ligands may enhance stability against disproportionation compared to mercurous compounds .

Data Tables

Table 1: Key Properties of Selected Mercury Compounds

Compound Oxidation State Water Solubility IC₅₀ (ASCT2 Inhibition) Key Applications
This compound +2 Low (estimated) Not reported Research chemicals
Mercuric chloride (HgCl₂) +2 69 g/L at 20°C 1.4 µM Antiseptic, preservative
Methylmercury (CH₃Hg⁺) +2 Lipid-soluble 2.4 µM None (environmental toxin)
Mercurous chloride (Hg₂Cl₂) +1 0.2 mg/L Not reported Reference electrode

Research Findings and Implications

  • Toxicity Mechanisms : Mercuric compounds inhibit biological systems by binding to cysteine residues (e.g., CXXC motifs in transporters), with potency dependent on solubility and ligand chemistry .
  • Stability : The dithiocarbamate group could reduce reactivity compared to explosive mercuric fulminate (Hg(ONC)₂), though thermal stability data are lacking .

Preparation Methods

Formation of Sodium Diethyldithiocarbamate

In the first step, diethylamine reacts with carbon disulfide in an alkaline medium to form sodium diethyldithiocarbamate (NaDDC). The reaction proceeds as follows:

Et2NH+CS2+NaOHEt2NCS2Na+H2O\text{Et}2\text{NH} + \text{CS}2 + \text{NaOH} \rightarrow \text{Et}2\text{NCS}2\text{Na} + \text{H}_2\text{O}

Key parameters include:

  • Temperature : 35–40°C to optimize reaction rate while minimizing CS₂ volatility.

  • Molar ratio : A 1:1:1 ratio of diethylamine, CS₂, and NaOH ensures complete conversion.

  • Additives : Polyethylene glycol (PEG-4000) may be introduced to stabilize intermediates.

Metathesis with Mercuric Salts

The sodium salt is subsequently reacted with a mercury(II) source, such as mercuric chloride (HgCl₂) or mercuric nitrate (Hg(NO₃)₂), to precipitate the target compound:

2Et2NCS2Na+HgCl2(Et2NCS2)2Hg+2NaCl2\text{Et}2\text{NCS}2\text{Na} + \text{HgCl}2 \rightarrow (\text{Et}2\text{NCS}2)2\text{Hg} + 2\text{NaCl}

Critical factors :

  • pH control : Adjusting the reaction pH to 7.0–9.0 using NaOH or HCl ensures optimal precipitation.

  • Temperature : Elevated temperatures (70–100°C) enhance reaction kinetics but require careful handling due to mercury’s toxicity.

  • Purification : Post-reaction filtration and washing with deionized water remove chloride ions, followed by drying at 105–110°C.

Solvent-Based Synthesis

The solvent method bypasses aqueous conditions, potentially improving yield and purity by reducing side reactions:

One-Pot Reaction in Organic Media

Diethylamine, carbon disulfide, and a mercury(II) precursor (e.g., HgO or Hg(OAc)₂) are combined in an aprotic solvent like ethanol or acetone:

2Et2NH+2CS2+HgO(Et2NCS2)2Hg+H2O2\text{Et}2\text{NH} + 2\text{CS}2 + \text{HgO} \rightarrow (\text{Et}2\text{NCS}2)2\text{Hg} + \text{H}2\text{O}

Advantages :

  • Avoids sodium hydroxide, reducing byproduct formation.

  • Enables precise stoichiometric control, particularly for moisture-sensitive mercury compounds.

Optimization challenges :

  • Solvent selection must account for mercury’s low solubility in organic media.

  • Residual water must be removed via distillation to prevent hydrolysis.

Direct Oxidative Coupling

Oxidative coupling of diethylammonium diethyldithiocarbamate with hydrogen peroxide (H₂O₂) offers an alternative route:

Ligand Oxidation and Mercury Incorporation

The diethylammonium salt is oxidized to form a dithiocarbamate disulfide, which subsequently reacts with mercury(II) ions:

2Et2NH2+Et2NCS2+H2O2(Et2NCS2)2+2H2O+2Et2NH2+2\text{Et}2\text{NH}2^+ \text{Et}2\text{NCS}2^- + \text{H}2\text{O}2 \rightarrow (\text{Et}2\text{NCS}2)2 + 2\text{H}2\text{O} + 2\text{Et}2\text{NH}2^+
(Et2NCS2)2+Hg2+(Et2NCS2)2Hg(\text{Et}2\text{NCS}2)2 + \text{Hg}^{2+} \rightarrow (\text{Et}2\text{NCS}2)2\text{Hg}

Conditions :

  • Oxidant concentration : 13.2% H₂O₂ ensures complete oxidation without over-oxidizing ligands.

  • Temperature : Maintained at 40–45°C to balance reaction rate and safety.

Comparative Analysis of Methods

Parameter Wet Alkali Method Solvent Method Oxidative Coupling
Yield 75–85%80–90% (estimated)70–78%
Purity High (Cl⁻ byproducts)Very highModerate (sulfur byproducts)
Cost LowModerate (solvent recovery)High (H₂O₂ consumption)
Scalability Industrial-scale feasibleLimited by solvent volumeLab-scale only

Characterization and Quality Control

Spectroscopic Confirmation

  • IR spectroscopy : Strong absorption bands at 980–1000 cm⁻¹ (C=S stretch) and 450–470 cm⁻¹ (Hg–S bond).

  • Elemental analysis : Expected Hg content: ~54.2% (theoretical for (Et₂NCS₂)₂Hg).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, consistent with mercury dithiocarbamates’ stability .

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